molecular formula C14H23N5 B15050811 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15050811
M. Wt: 261.37 g/mol
InChI Key: WSEBFYQXRCFTIZ-UHFFFAOYSA-N
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Description

The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine (hereafter referred to by its full systematic name) is a bis-pyrazole derivative featuring two distinct pyrazole rings linked via methylene groups to a central amine. The first pyrazole ring (1,3-dimethyl-1H-pyrazol-5-yl) contains methyl substituents at positions 1 and 3, while the second pyrazole (3-methyl-1-propyl-1H-pyrazol-4-yl) has a methyl group at position 3 and a propyl chain at position 1. This structure confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, medicinal chemistry, and materials science.

For instance, pyrazole derivatives are often synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of 3-phenyl-1H-pyrazol-5-amine derivatives .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-5-6-19-10-13(12(3)17-19)8-15-9-14-7-11(2)16-18(14)4/h7,10,15H,5-6,8-9H2,1-4H3

InChI Key

WSEBFYQXRCFTIZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CC(=NN2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions include pyrazole N-oxides, reduced pyrazole derivatives, and substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR): Alkyl substituents enhance lipophilicity and metabolic stability but may reduce target specificity compared to aryl or heteroaryl groups .

Coordination Chemistry :

  • The compound’s dual pyrazole-methylamine structure may enable versatile metal coordination, though steric hindrance from the propyl group could limit binding modes .

Comparative Limitations :

  • The absence of electron-withdrawing groups (e.g., fluorine, sulfonyl) may limit applications in contexts requiring strong electronic modulation, such as kinase inhibition .

Biological Activity

The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and biological mechanisms.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₂₄N₅
  • Molecular Weight : 297.83 g/mol
  • CAS Number : 1855940-67-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate the activity of enzymes and receptors involved in critical cellular pathways, leading to its therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound AMCF73.79
Compound BHep-23.25
Compound CA54926.00

This indicates that pyrazole derivatives may inhibit tumor growth through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. Studies suggest that these compounds exhibit activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents.

Case Studies

Several case studies illustrate the biological efficacy of pyrazole derivatives:

  • Case Study on Anticancer Efficacy :
    • A study evaluated a series of pyrazole derivatives against lung cancer cell lines (A549). The most potent compound demonstrated an IC₅₀ value of 36.12 µM, indicating significant growth inhibition .
  • Case Study on Antimicrobial Properties :
    • Research on related pyrazole compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

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